molecular formula C5H10O5 B119729 D-Xylose-1-13C CAS No. 70849-21-7

D-Xylose-1-13C

Cat. No.: B119729
CAS No.: 70849-21-7
M. Wt: 151.12 g/mol
InChI Key: SRBFZHDQGSBBOR-KOPVYNEGSA-N
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Description

D-Xylose-1-13C is a stable isotope-labeled compound of D-Xylose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies due to its unique isotopic signature .

Mechanism of Action

Target of Action

D-Xylose-1-13C, also known as D-[1-13C]xylose, is a stable isotope-labeled compound . Its primary target is the enzyme xylose isomerase , which plays a crucial role in the metabolism of xylose . This enzyme catalyzes the conversion of D-xylose to D-xylulose .

Mode of Action

This compound interacts with its target, xylose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of D-xylose to D-xylulose . This conversion is a key step in the metabolic pathway of xylose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the xylose metabolic pathway . In this pathway, D-xylose is converted into D-xylulose by the action of xylose isomerase . D-xylulose then enters the pentose phosphate pathway, where it is further metabolized to generate energy and provide precursors for the synthesis of nucleotides and amino acids .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, this compound is often used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

The action of this compound results in the production of D-xylulose, a key intermediate in the xylose metabolic pathway . This process contributes to the efficient utilization of xylose, a major component of lignocellulosic biomass, for the production of biofuels and chemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of xylose isomerase, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other substrates . Understanding these influences is crucial for optimizing the use of this compound in research and industrial applications.

Biochemical Analysis

Biochemical Properties

D-Xylose-1-13C plays a significant role in biochemical reactions. It is catalyzed by xylose isomerase to form xylulose, which is a key step in the anaerobic fermentation of xylose . This process involves interactions with various enzymes and proteins .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence can affect the uptake and metabolism of glucose, which is usually present with xylose in lignocellulose hydrolysate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The xylose isomerase and Weimberg pathways are the major routes across diverse routes of bacterial xylose metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Xylose-1-13C typically involves the fermentation or chemical conversion of substrates labeled with carbon-13, such as carbon-13-glucose or carbon-13-xylose . The specific method depends on the experimental requirements and available equipment.

Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation processes. These processes utilize genetically engineered microorganisms capable of incorporating carbon-13 into the xylose molecule. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions: D-Xylose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: D-Xylose-1-13C is unique due to its carbon-13 label, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical reactions. Unlike its non-labeled counterparts, this compound provides detailed insights into the dynamics of carbon flow in biological systems .

Properties

IUPAC Name

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-KOPVYNEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431118
Record name D-Xylose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70849-21-7
Record name D-Xylose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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